molecular formula C11H14N4O2 B1324604 1-tert-Butyl-5-nitro-1H-indazol-3-amine CAS No. 452088-33-4

1-tert-Butyl-5-nitro-1H-indazol-3-amine

Cat. No.: B1324604
CAS No.: 452088-33-4
M. Wt: 234.25 g/mol
InChI Key: WCRMRQYUTQBZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-5-nitro-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

1-tert-Butyl-5-nitro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival . The interaction between this compound and phosphoinositide 3-kinase δ is crucial for its potential therapeutic effects, particularly in treating respiratory diseases . Additionally, this compound may also interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines . These effects are mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation . By affecting these pathways, this compound can alter cellular metabolism and gene expression, leading to significant changes in cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it acts as an inhibitor of phosphoinositide 3-kinase δ, leading to the inhibition of downstream signaling pathways . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth and improving respiratory function . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may affect the metabolism of phosphoinositides, which are critical for cell signaling and membrane dynamics . By modulating these pathways, this compound can alter cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-5-nitro-1H-indazol-3-amine typically involves the nitration of 1-tert-butyl-1H-indazole followed by amination. One common method includes the use of tert-butyl nitrite and a suitable nitrating agent under controlled conditions to introduce the nitro group. The subsequent amination can be achieved using ammonia or an amine source under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed:

Scientific Research Applications

1-tert-Butyl-5-nitro-1H-indazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-5-nitro-1H-indazol-3-amine is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications .

Properties

IUPAC Name

1-tert-butyl-5-nitroindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)14-9-5-4-7(15(16)17)6-8(9)10(12)13-14/h4-6H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRMRQYUTQBZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.